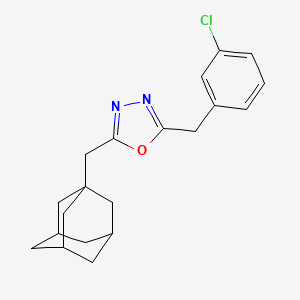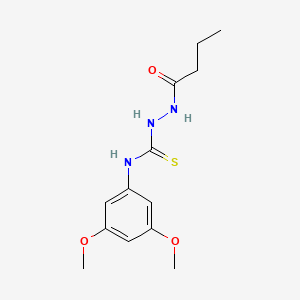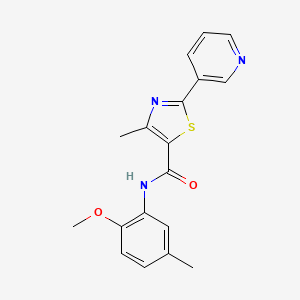METHANONE](/img/structure/B4747414.png)
[7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYL](4-ISOPROPYLPIPERAZINO)METHANONE
Descripción general
Descripción
7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with pyridyl and piperazino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution with Pyridyl Group:
Introduction of Piperazino Group: The piperazino group can be introduced via a nucleophilic substitution reaction, where a piperazine derivative reacts with the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a DNA intercalator, which can be used in studies of DNA-protein interactions and gene regulation.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA helix, disrupting the normal structure and function of DNA. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with specific proteins, modulating their activity and affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline
- 2-(4-Pyridyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline
Uniqueness
Compared to similar compounds, 7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential as a DNA intercalator make it a valuable compound for various scientific applications.
Propiedades
IUPAC Name |
(7,8-dimethyl-2-pyridin-2-ylquinolin-4-yl)-(4-propan-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-16(2)27-11-13-28(14-12-27)24(29)20-15-22(21-7-5-6-10-25-21)26-23-18(4)17(3)8-9-19(20)23/h5-10,15-16H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMQGIXVHOHHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)N4CCN(CC4)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-propylacetamide](/img/structure/B4747335.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4747345.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4747356.png)
![5,6-dimethyl-1-[3-(phenylthio)propanoyl]-1H-benzimidazole](/img/structure/B4747362.png)
![N-(3-BROMOPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA](/img/structure/B4747363.png)

![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4747379.png)
![isopropyl 4-(4-ethoxyphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4747380.png)

![2-furyl-N-[(1-methylbenzimidazol-2-yl)ethyl]carboxamide](/img/structure/B4747388.png)


![5-(4-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4747409.png)
![N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4747420.png)
